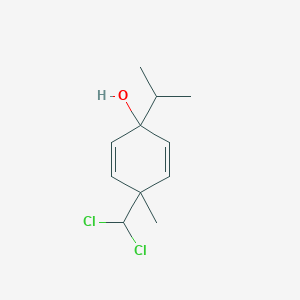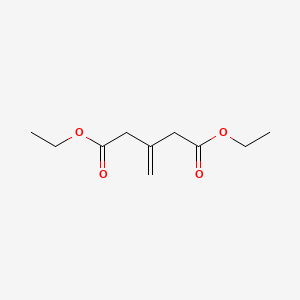![molecular formula C17H24N2O4 B14389475 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-29-0](/img/structure/B14389475.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and an ethyl 3-oxobutanoate moiety.
Preparation Methods
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can be achieved through a multi-step process. One common method involves the reaction of 4-methoxyphenylpiperazine with ethyl acetoacetate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the ester group is substituted with other functional groups.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate include:
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate: This compound has a similar structure but with a 2-methoxyphenyl group instead of a 4-methoxyphenyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl 3-oxobutanoate: This compound features a bromine atom on the phenyl ring, which can alter its chemical and biological properties.
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate: The presence of a chlorine atom on the phenyl ring can also influence the compound’s reactivity and activity.
These similar compounds highlight the versatility of piperazine derivatives and their potential for modification to achieve desired properties.
Properties
CAS No. |
90096-29-0 |
|---|---|
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C17H24N2O4/c1-14(20)13-17(21)23-12-11-18-7-9-19(10-8-18)15-3-5-16(22-2)6-4-15/h3-6H,7-13H2,1-2H3 |
InChI Key |
SCLZYPRMBPHZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




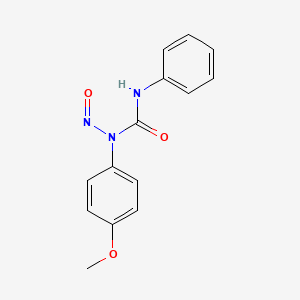
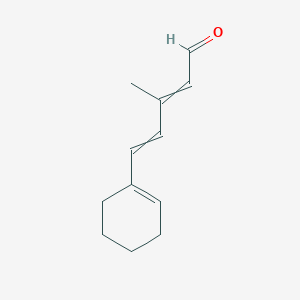
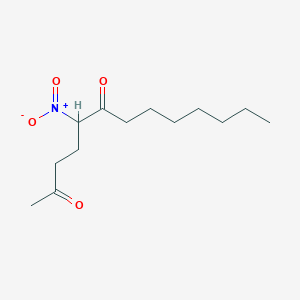
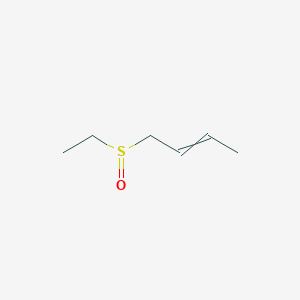
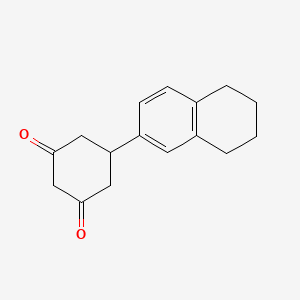
![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
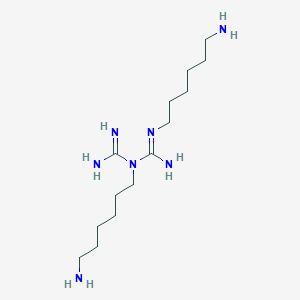
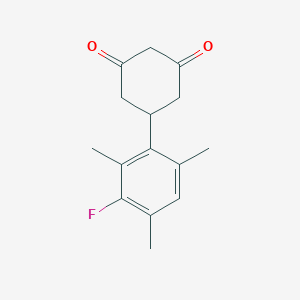
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

